molecular formula C8H15NO2 B038287 (E)-tert-Butyl prop-1-en-1-ylcarbamate CAS No. 119973-54-5

(E)-tert-Butyl prop-1-en-1-ylcarbamate

Cat. No.: B038287
CAS No.: 119973-54-5
M. Wt: 157.21 g/mol
InChI Key: FIZCCQCDGGYKLM-AATRIKPKSA-N
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Description

(E)-tert-Butyl prop-1-en-1-ylcarbamate is an organic compound with the molecular formula C8H15NO2. It is a carbamate derivative, characterized by the presence of a tert-butyl group and a prop-1-en-1-yl group. This compound is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-Butyl prop-1-en-1-ylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkene under specific conditions. One common method is the reaction of tert-butyl carbamate with prop-1-en-1-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane at a temperature range of 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-Butyl prop-1-en-1-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

(E)-tert-Butyl prop-1-en-1-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-tert-Butyl prop-1-en-1-ylcarbamate involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing enzymatic transformations. The carbamate group can be hydrolyzed by esterases, releasing the corresponding amine and carbon dioxide. This hydrolysis reaction is crucial in its role as a protective group in peptide synthesis, where it temporarily masks reactive functional groups.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Lacks the prop-1-en-1-yl group, making it less reactive in certain synthetic applications.

    tert-Butyl prop-1-en-1-ylamine: Similar structure but lacks the carbamate group, affecting its reactivity and applications.

    tert-Butyl prop-1-en-1-yl ether: Contains an ether group instead of a carbamate, leading to different chemical properties and uses.

Uniqueness

(E)-tert-Butyl prop-1-en-1-ylcarbamate is unique due to the presence of both the tert-butyl and prop-1-en-1-yl groups, which confer specific reactivity and stability. Its carbamate group makes it useful as a protective group in organic synthesis, while the prop-1-en-1-yl group allows for further functionalization and derivatization.

Properties

IUPAC Name

tert-butyl N-[(E)-prop-1-enyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5-6H,1-4H3,(H,9,10)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZCCQCDGGYKLM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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